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Compound of Interest

Compound Name: 8-Fluoro-2,3-dimethylquinolin-4-ol

Cat. No.: B1465670 Get Quote

An in-depth analysis of the crystal structure of 8-Fluoro-2,3-dimethylquinolin-4-ol is not

publicly available in the reviewed scientific literature. However, a detailed crystallographic study

has been conducted on a closely related derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-

butyl)benzoate. This technical guide provides a comprehensive overview of the synthesis,

experimental protocols, and crystal structure analysis of this derivative, offering valuable

insights for researchers, scientists, and drug development professionals. The data presented is

based on the findings published by Shang et al. in their 2023 study on novel fluorinated

quinoline analogs.

Synthesis and Crystallization
The synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate involves a multi-step

process. The foundational structure of fluorinated quinoline analogs is synthesized using

Tebufloquin as the lead compound, with 2-fluoroaniline, ethyl 2-methylacetoacetate, and

substituted benzoic acid as raw materials.

For the specific derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (designated

as compound 2b in the study), single crystals suitable for X-ray diffraction were obtained by the

slow self-volatilization of an ethanol (EtOH) solution at room temperature. A colorless crystal

with dimensions of 0.36 mm × 0.28 mm × 0.18 mm was selected for the analysis.

Experimental Protocols: Single-Crystal X-ray
Diffraction
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The determination of the crystal structure was performed using single-crystal X-ray diffraction.

The following protocol outlines the methodology employed:

Crystal Mounting: A suitable single crystal of the compound was mounted on a Bruker APEX-

II CCD diffractometer.

X-ray Source: The diffractometer was equipped with a graphite-monochromatic Molybdenum

Kα (MoKα) radiation source (λ = 0.71073 Å).

Data Collection: Diffraction data was collected at a controlled temperature. The data

collection strategy involved a series of ω and φ scans to ensure a complete and redundant

dataset.

Structure Solution and Refinement: The crystal structure was solved using direct methods

with the SHELXS-97 software. The structure was then refined by full-matrix least-squares on

F² using the SHELXL-97 software package.

Below is a diagram illustrating the experimental workflow for the crystal structure analysis.
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Crystal Structure Analysis Workflow
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Data Presentation: Crystallographic Data
The crystallographic data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate provides

detailed information about its solid-state structure. The key parameters from the single-crystal

X-ray diffraction analysis are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₂₂H₂₂FNO₂

Formula Weight 351.41

Temperature 296(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 14.135(3) Å

b 8.4112(17) Å

c 15.861(3) Å

α 90°

β 99.18(3)°

γ 90°

Volume 1862.3(6) Å³

Z 4

Calculated Density 1.253 Mg/m³

Absorption Coefficient 0.086 mm⁻¹

F(000) 744

Data Collection

Theta range for data collection 2.29 to 25.00°

Index ranges -16<=h<=16, -9<=k<=9, -18<=l<=18

Reflections collected 9965

Independent reflections 3274 [R(int) = 0.0284]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3274 / 0 / 239

Goodness-of-fit on F² 1.040

Final R indices [I>2sigma(I)] R₁ = 0.0461, wR₂ = 0.1197

R indices (all data) R₁ = 0.0594, wR₂ = 0.1306

Largest diff. peak and hole 0.201 and -0.210 e.Å⁻³

Structural Relationship
The analyzed compound is an ester derivative of the requested 8-Fluoro-2,3-
dimethylquinolin-4-ol. The core quinoline structure is maintained, with the hydroxyl group at

the 4-position being esterified with 4-(tert-butyl)benzoic acid. The following diagram illustrates

this structural relationship.

8-Fluoro-2,3-dimethylquinolin-4-ol
(Requested Compound) 8-fluoro-2,3-dimethylquinolin-4-yl

4-(tert-butyl)benzoate
(Analyzed Derivative)
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Structural relationship diagram.

Biological Activity
The study by Shang et al. (2023) also investigated the antifungal activity of a series of these

novel fluorinated quinoline analogs. The bioassay results indicated that these quinoline

derivatives, including the structurally characterized compound, exhibited good antifungal

activity against various phytopathogenic fungi. This suggests that the 8-fluoro-2,3-
dimethylquinolin-4-ol scaffold is a promising starting point for the development of new

antifungal agents.
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In conclusion, while the crystal structure of 8-Fluoro-2,3-dimethylquinolin-4-ol remains to be

determined, the detailed analysis of its 4-(tert-butyl)benzoate ester provides significant

crystallographic data and insights into the solid-state conformation of this class of compounds.

This information is valuable for further research in medicinal chemistry and drug design,

particularly in the development of new antifungal agents.

To cite this document: BenchChem. [8-Fluoro-2,3-dimethylquinolin-4-ol crystal structure
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1465670#8-fluoro-2-3-dimethylquinolin-4-ol-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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